1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one
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Overview
Description
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one is an organic compound with the molecular formula C11H19NO2 It is a derivative of piperidine and is known for its unique structural features, which include a piperidinone ring substituted with acetyl and tetramethyl groups
Preparation Methods
The synthesis of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete acetylation. Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and amine .
Scientific Research Applications
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. It may also act as a radical scavenger, protecting cells from oxidative damage. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and cellular signaling pathways is of particular interest .
Comparison with Similar Compounds
1-Acetyl-2,2,6,6-tetramethylpiperidin-4-one can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of this compound, known for its use as a hindered base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its antioxidant properties and use in stabilizing polymers.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis .
These compounds share structural similarities but differ in their specific applications and chemical reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-acetyl-2,2,6,6-tetramethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(13)12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZHCHYJMNOOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=O)CC1(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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